### UNC2025 solubility and formulation for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025



### **UNC2025 Technical Support Center**

This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility and formulation of **UNC2025** for in vivo studies.

### Frequently Asked Questions (FAQs)

Q1: What is **UNC2025** and what are its primary targets?

**UNC2025** is a potent, ATP-competitive, and orally bioavailable dual inhibitor of MERTK (Mer Tyrosine Kinase) and FLT3 (Fms-Like Tyrosine Kinase 3).[1][2] It displays high selectivity for MERTK and FLT3 with IC50 values in the sub-nanomolar range (0.74 nM and 0.8 nM, respectively).[1][3] Its activity against other TAM family kinases, AxI and Tyro3, is significantly lower.[4] Inhibition of MERTK and FLT3 by **UNC2025** leads to a dose-dependent decrease in the phosphorylation of downstream signaling proteins such as STAT6, AKT, and ERK1/2.[1]

Q2: What are the general solubility characteristics of **UNC2025**?

**UNC2025** is soluble in organic solvents like DMSO and DMF.[5] Its solubility in aqueous media is limited, although the hydrochloride salt form shows significantly improved solubility in water and saline.[3][6] For challenging dissolution, warming at 37°C or using an ultrasonic bath can be beneficial.[4]

Q3: Which formulations are recommended for in vivo oral administration?



Several vehicles have been successfully used for the oral delivery of **UNC2025** in animal studies. Common formulations involve a combination of DMSO with co-solvents like PEG300, Tween-80, or corn oil to achieve a clear and stable solution.[1] A dose of 3 mg/kg administered orally has been shown to inhibit MERTK phosphorylation in bone marrow leukemia cells.[6][5]

Q4: Can **UNC2025** be administered via intravenous (IV) injection?

Yes, formulations for intravenous administration have also been developed. These typically involve solvents such as N-methyl pyrrolidone (NMP) or DMSO combined with PEG-400 or Solutol in normal saline.[7] The highly soluble hydrochloride salt of **UNC2025** can also be formulated directly in normal saline.[6][7]

# Data & Protocols Solubility Data

The solubility of **UNC2025** can vary based on the specific batch, purity, and experimental conditions. The data below is compiled from multiple sources.

| Solvent/Vehicle            | Reported Solubility                                     | Source                |  |
|----------------------------|---------------------------------------------------------|-----------------------|--|
| DMSO                       | ≥23.85 mg/mL to 100 mg/mL [8][4][5]                     |                       |  |
| Ethanol                    | Insoluble to 60 mg/mL                                   | to 60 mg/mL [8][4][5] |  |
| Water                      | Insoluble (as free base); ≥6.09 mg/mL (with sonication) | [8][4]                |  |
| Water (HCl salt)           | 55 mg/mL (with sonication)                              | [3]                   |  |
| DMF                        | 30 mg/mL                                                | [5]                   |  |
| Ethanol:PBS (pH 7.2) (1:9) | 0.1 mg/mL                                               | [5]                   |  |

Note: Discrepancies in reported solubility, particularly in ethanol, may arise from differences in experimental methodology and the physical form of the compound (e.g., free base vs. salt).

#### **Recommended In Vivo Formulations**



The following formulations have been documented for successful in vivo administration of **UNC2025**.

| Administration<br>Route | Vehicle<br>Composition                               | Achieved<br>Concentration | Source |
|-------------------------|------------------------------------------------------|---------------------------|--------|
| Oral                    | 10% DMSO, 40%<br>PEG300, 5% Tween-<br>80, 45% Saline | ≥ 2.5 mg/mL               | [1]    |
| Oral                    | 10% DMSO, 90%<br>(20% SBE-β-CD in<br>Saline)         | ≥ 2.5 mg/mL               | [1]    |
| Oral                    | 10% DMSO, 90%<br>Corn Oil                            | ≥ 2.5 mg/mL               | [1]    |
| Intravenous (IV)        | 7.5% v/v NMP, 40%<br>v/v PEG-400 in<br>Normal Saline | Not Specified             | [7]    |
| Intravenous (IV)        | 5% DMSO, 5%<br>Solutol in Normal<br>Saline           | Not Specified             | [7]    |

# Troubleshooting & Experimental Protocols Experimental Protocol: Preparation of Oral Formulation (PEG300/Tween-80 Vehicle)

This protocol describes the step-by-step preparation of a common oral formulation for **UNC2025**.

- Prepare Stock Solution: Weigh the required amount of UNC2025 powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
- Add Co-Solvents: In a sterile tube, add the required volume of PEG300.



- Combine and Mix: Add the UNC2025 DMSO stock solution to the PEG300. Vortex or mix thoroughly until the solution is completely clear.
- Add Surfactant: Add Tween-80 to the mixture and mix again until a clear solution is achieved.
- Final Dilution: Add saline to reach the final desired volume and concentration. Mix thoroughly.
- Final Check: Ensure the final formulation is a clear solution. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[1] The solution should be used immediately for optimal results.[8]



Click to download full resolution via product page



Workflow for preparing an oral UNC2025 formulation.

# Mechanism of Action Visualization UNC2025 Signaling Pathway Inhibition

**UNC2025** exerts its effect by inhibiting the receptor tyrosine kinases MERTK and FLT3. This action blocks the phosphorylation of the receptors and subsequently inhibits downstream prosurvival signaling pathways, including STAT6, AKT, and ERK1/2.[1]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [UNC2025 solubility and formulation for in vivo studies].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799184#unc2025-solubility-and-formulation-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com